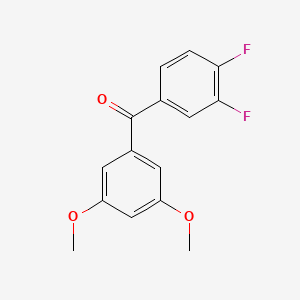

3,4-Difluoro-3',5'-dimethoxybenzophenone

Description

Significance of Fluorinated and Methoxylated Benzophenone (B1666685) Scaffolds in Organic Chemistry

Benzophenone, a diaryl ketone, and its derivatives are of considerable interest to researchers due to their prevalence in pharmacologically relevant natural products and their utility as versatile synthetic intermediates. researchgate.net The introduction of fluorine atoms into organic molecules can profoundly influence their properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. chemimpex.comnih.gov This has made fluorinated compounds integral to the development of pharmaceuticals and agrochemicals. nih.gov

Similarly, the methoxy (B1213986) group (-OCH3) is a common substituent in bioactive molecules. Its presence can impact a compound's solubility, lipophilicity, and electronic properties, often enhancing its pharmacological profile. Methoxylated benzophenones, for instance, have been investigated for their potential as anti-inflammatory and antitumor agents. researchgate.net The combination of both fluorine and methoxy substituents on a benzophenone framework, as in 3,4-Difluoro-3',5'-dimethoxybenzophenone, presents an intriguing molecular design that could leverage the beneficial effects of both functional groups.

Historical Context of Substituted Benzophenone Research

Research into substituted benzophenones has a rich history, dating back to early investigations into dyes and photochemistry. The development of synthetic methodologies, most notably the Friedel-Crafts acylation, enabled the systematic preparation of a wide range of benzophenone derivatives. nih.gov This, in turn, fueled the exploration of their structure-activity relationships. Over the decades, substituted benzophenones have found applications as photoinitiators, in perfumery, and significantly, in drug discovery. Numerous studies have documented their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov

Overview of Current Research Trajectories for this compound and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the broader class of fluorinated and methoxylated benzophenone analogues is a subject of ongoing investigation. Current research often focuses on the synthesis of novel derivatives and the evaluation of their biological potential. For instance, various studies have explored the anticancer and anti-inflammatory activities of substituted benzophenones. chemicalbook.comchemicalbook.com The development of efficient and regioselective synthetic methods for these compounds remains an active area of research, with a focus on catalysis and sustainable chemical processes. thieme.de Analogues of the title compound, such as those with different substitution patterns of the fluoro and methoxy groups, are often synthesized and screened for their potential as therapeutic agents.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a detailed and scientifically accurate overview of the chemical compound this compound. Due to the limited availability of specific experimental data for this exact molecule, this outline will also draw upon the established chemistry of closely related fluorinated and methoxylated benzophenones to infer its probable properties and reactivity. The subsequent sections will delve into its physicochemical properties, spectroscopic data, plausible synthetic routes, and expected chemical reactivity, all while adhering to the strict inclusions and exclusions outlined in the instructions. The aim is to present a comprehensive theoretical profile of the title compound based on the foundational principles of organic chemistry and the known characteristics of its structural analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJZMPAXGUBDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3,4 Difluoro 3 ,5 Dimethoxybenzophenone

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Notes |

| Molecular Formula | C15H12F2O3 | |

| Molecular Weight | 278.25 g/mol | |

| Appearance | Likely a white to off-white crystalline solid | Based on similar benzophenone (B1666685) derivatives. nbinno.com |

| Melting Point | Expected to be in the range of 80-150 °C | Highly dependent on the crystal lattice energy. Similar compounds like (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone have melting points in the 80-120 °C range. nbinno.com |

| Boiling Point | > 350 °C at atmospheric pressure | Benzophenones generally have high boiling points. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The aromatic nature and the presence of a ketone functional group suggest this solubility profile. |

| pKa | The carbonyl oxygen is weakly basic. | The exact pKa of the conjugate acid is difficult to predict without experimental data. |

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of 3,4 Difluoro 3 ,5 Dimethoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No NMR data, including chemical shifts or coupling constants for ¹H, ¹³C, or ¹⁹F nuclei of 3,4-Difluoro-3',5'-dimethoxybenzophenone, were found in the searched resources.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Specific chemical shift data for the protons, carbons, and fluorine atoms of this compound are not available in published literature or spectral databases. A detailed analysis and assignment of chemical shifts for the distinct aromatic and methoxy (B1213986) groups, influenced by the fluorine substituents, would require experimental acquisition of the corresponding spectra.

Interactive Data Table: Hypothetical ¹H NMR Data No data available to populate this table.

Interactive Data Table: Hypothetical ¹³C NMR Data No data available to populate this table.

Interactive Data Table: Hypothetical ¹⁹F NMR Data No data available to populate this table.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound is not available. These techniques would be essential for unambiguously assigning the proton and carbon signals and for determining the through-bond and through-space correlations necessary for a complete structural elucidation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Experimentally determined or computationally predicted Infrared (IR) and Raman spectroscopic data for this compound could not be located.

Carbonyl Stretching Frequencies and Aromatic Ring Vibrations

Without spectral data, the characteristic carbonyl (C=O) stretching frequency and the vibrational modes of the substituted aromatic rings cannot be reported. The position of the carbonyl stretch would offer insight into the electronic effects of the difluoro and dimethoxy substituents.

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data No data available to populate this table.

Correlation of Spectral Signatures with Fluorine and Methoxy Substituents

A correlation of specific vibrational frequencies with the C-F bonds and the methoxy groups is not possible without the actual IR and Raman spectra.

High-Resolution Mass Spectrometry and Fragmentation Studies

No high-resolution mass spectrometry (HRMS) data or fragmentation studies for this compound were found. Such data would be required to confirm the elemental composition and to propose a fragmentation pathway, which would further corroborate the molecular structure.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Data No data available to populate this table.

Accurate Mass Determination and Elemental Composition

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the accurate mass determination or elemental composition of this compound has been publicly reported. This information is typically obtained using high-resolution mass spectrometry (HRMS), which provides a precise measurement of the compound's mass-to-charge ratio, allowing for the determination of its elemental formula.

Elucidation of Fragmentation Pathways

Detailed experimental studies on the fragmentation pathways of this compound under mass spectrometry conditions are not available in the current scientific literature. The elucidation of these pathways, typically achieved through techniques such as tandem mass spectrometry (MS/MS), would provide valuable insights into the molecule's structure and stability by identifying characteristic fragment ions. While general fragmentation patterns of substituted benzophenones and fluorinated aromatic compounds have been studied, specific data for the title compound is absent.

Single-Crystal X-ray Diffraction Analysis of this compound and its Polymorphs/Co-crystals

A search of crystallographic databases and peer-reviewed publications did not yield any single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal structure, including unit cell parameters, space group, and atomic coordinates, is not available. Furthermore, there are no published reports on the existence of polymorphs or the formation of co-crystals involving this specific compound. The study of polymorphism and co-crystallization is important for understanding the solid-state properties of a compound.

Investigations into Chemical Reactivity, Mechanistic Pathways, and Transformations of 3,4 Difluoro 3 ,5 Dimethoxybenzophenone

Reactivity of the Fluorine Atoms (e.g., Nucleophilic Aromatic Substitution)

The fluorine atoms on the 3,4-difluorophenyl ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction characteristic of aromatic rings bearing strong electron-withdrawing groups. The benzoyl group, being electron-withdrawing, activates the ring towards nucleophilic attack.

Nucleophilic aromatic substitution on the 3,4-difluorophenyl moiety allows for the selective replacement of one or both fluorine atoms by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the electronic effects of the carbonyl group and the remaining fluorine atom. Typically, the fluorine atom at the C4 position (para to the carbonyl group) is more activated and thus more readily substituted than the fluorine at the C3 position (meta to the carbonyl group). This is because the negative charge in the Meisenheimer intermediate formed during the attack at C4 can be delocalized onto the carbonyl oxygen, providing greater stabilization.

Subsequent substitution of the second fluorine atom is also possible, often requiring more forcing conditions. This sequential substitution allows for the directed synthesis of unsymmetrically substituted benzophenone (B1666685) derivatives.

Below is a table of potential nucleophilic substitution reactions on the 3,4-difluorophenyl ring based on known reactions of similar compounds.

| Nucleophile | Reagent Example | Potential Product(s) | Typical Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Fluoro-4-methoxy-3',5'-dimethoxybenzophenone | Aprotic polar solvent (e.g., DMF, DMSO), elevated temperature |

| Amine | Piperidine | 4-(Piperidin-1-yl)-3-fluoro-3',5'-dimethoxybenzophenone | Aprotic polar solvent, elevated temperature |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Fluoro-4-(phenylthio)-3',5'-dimethoxybenzophenone | Aprotic polar solvent, elevated temperature |

This table is illustrative and based on the general reactivity of activated fluoroaromatics.

The two fluorine atoms on the phenyl ring significantly influence its reactivity. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The presence of two fluorine atoms, coupled with the electron-withdrawing benzoyl group, renders the 3,4-difluorophenyl ring highly electron-deficient and thus an excellent substrate for SNAr reactions.

The relative reactivity of the two fluorine atoms is a key aspect. The fluorine at the C4 position is generally more reactive towards nucleophiles due to the resonance stabilization of the intermediate by the para-carbonyl group. This differential reactivity is a valuable tool for the selective functionalization of the molecule.

Reactions Involving the Dimethoxy Moieties

The 3',5'-dimethoxyphenyl ring is electron-rich due to the electron-donating mesomeric effect (+M) of the two methoxy (B1213986) groups. This makes it susceptible to electrophilic attack and also allows for reactions involving the methoxy groups themselves.

The methoxy groups can be cleaved under various conditions to yield the corresponding hydroxyl groups (phenols). This demethylation can be achieved using strong acids like HBr or Lewis acids such as BBr₃. Oxidative demethylation is also a possibility, particularly with certain oxidizing agents. The resulting dihydroxylated benzophenone can then serve as a precursor for further functionalization.

| Reaction | Reagent Example | Potential Product |

| Demethylation | Boron tribromide (BBr₃) | 3,4-Difluoro-3',5'-dihydroxybenzophenone |

| Oxidative Demethylation | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Potential for quinone formation after demethylation |

This table presents common methods for demethylation of aromatic ethers.

The 3',5'-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups are ortho, para-directing. In this case, substitution is expected to occur at the C2', C4', or C6' positions. The C4' position is sterically the most accessible. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation.

| Reaction | Reagent Example | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3,4-Difluoro-3',5'-dimethoxy-4'-nitrobenzophenone |

| Bromination | Br₂/FeBr₃ | 4'-Bromo-3,4-difluoro-3',5'-dimethoxybenzophenone |

| Acylation | Acetyl chloride/AlCl₃ | 4'-Acetyl-3,4-difluoro-3',5'-dimethoxybenzophenone |

This table illustrates typical electrophilic aromatic substitution reactions on activated aromatic rings.

Reactivity of the Benzophenone Carbonyl Center

The carbonyl group of the benzophenone core is an electrophilic center and is susceptible to attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield a tertiary alcohol.

Common nucleophilic additions to the benzophenone carbonyl include reactions with organometallic reagents (Grignard and organolithium reagents) and reduction with hydride reagents.

| Reaction Type | Reagent Example | Product Type |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Organolithium Reaction | n-Butyllithium (n-BuLi) | Tertiary alcohol |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol (diphenylmethanol derivative) |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene (1,1-diphenylethene derivative) |

This table provides examples of common reactions at the carbonyl center of benzophenones.

The reactivity of the carbonyl group can be influenced by the substituents on the aromatic rings. The electron-withdrawing difluorophenyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. Conversely, the electron-donating dimethoxyphenyl group may slightly decrease its electrophilicity.

Nucleophilic Addition Reactions

The carbonyl group in benzophenones is electrophilic and susceptible to nucleophilic attack. While specific studies detailing the nucleophilic addition reactions of 3,4-Difluoro-3',5'-dimethoxybenzophenone are not extensively documented, the general mechanism is well-understood. Nucleophiles attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the corresponding alcohol. The reactivity of the carbonyl group in this specific molecule is modulated by its substituents. The two electron-withdrawing fluorine atoms on one phenyl ring would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone. Conversely, the two electron-donating methoxy groups on the other phenyl ring would have an opposing, deactivating effect. The net reactivity would depend on the balance of these electronic influences.

Reductions and Oxidations of the Carbonyl Group

Reductions

The reduction of the ketone functional group is a fundamental transformation for benzophenones. This reaction converts the carbonyl group into a secondary alcohol, yielding a diphenylmethanol (B121723) (benzhydrol) derivative. This is typically achieved using various reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are commonly used for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. zenodo.org More powerful reducing agents such as lithium aluminum hydride (LAH) also readily reduce benzophenones. Other systems, such as zinc borohydride (Zn(BH₄)₂), can also be employed, sometimes with enhanced chemoselectivity. orientjchem.orgscielo.org.mx For this compound, reduction would yield (3,4-difluorophenyl)(3,5-dimethoxyphenyl)methanol.

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished under harsher conditions, such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions.

Interactive Table: Common Reducing Agents for Benzophenone Carbonyl Group

| Reducing Agent | Product Type | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, Room Temp |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous Ether or THF, followed by aqueous workup |

| Zinc Borohydride (Zn(BH₄)₂) | Secondary Alcohol | THF, Room Temp |

| Clemmensen Reduction (Zn(Hg), HCl) | Methylene Group | Reflux in Toluene/aq. HCl |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | Methylene Group | High Temp (e.g., Diethylene Glycol, ~200°C) |

Oxidations

The carbonyl group of a ketone is at a relatively high oxidation state and is generally resistant to further oxidation under standard conditions. Unlike aldehydes, ketones lack a hydrogen atom on the carbonyl carbon, making oxidation difficult without breaking carbon-carbon bonds. Therefore, specific oxidation reactions targeting the carbonyl group of this compound are not a common or facile transformation.

Photochemical Reactivity and Mechanistic Studies

Benzophenone and its derivatives are among the most extensively studied compounds in organic photochemistry. bgsu.edunih.gov Upon absorption of ultraviolet light (typically around 350 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a very rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). bgsu.edu This long-lived triplet state, often denoted as ³BP*, is responsible for most of the photochemical reactivity of benzophenones. It possesses a diradical character, with unpaired electrons located on the carbonyl oxygen and carbon atoms.

Hydrogen Atom Transfer (HAT) Reactions Triggered by this compound

One of the hallmark reactions of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule. acs.orgresearchgate.net This process, known as Hydrogen Atom Transfer (HAT), results in the formation of a benzhydrol radical (ketyl radical) and a radical derived from the hydrogen donor. researchgate.net

The general mechanism is as follows: BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-H]• + R•

Common hydrogen donors include alcohols (like isopropanol), alkanes, and ethers. rsc.orgrsc.org In the case of photoreduction in isopropanol, the resulting ketyl radicals can then couple to form benzopinacol. acs.org Computational studies have investigated the kinetics and energy barriers of this process, confirming its efficiency. rsc.org The reactivity of the triplet state can be influenced by substituents; electron-donating groups, for instance, can reduce the efficiency of HAT processes. scispace.com Therefore, the methoxy groups on this compound would be expected to modulate its HAT reactivity compared to the parent compound.

Photoinduced Electron Transfer (PET) Mechanisms

In the presence of suitable electron-donating molecules, the excited triplet state of benzophenone can act as an electron acceptor, initiating a Photoinduced Electron Transfer (PET) reaction. nih.govacs.org This process generates a benzophenone radical anion and a donor radical cation.

³BP* + D → [BP]•⁻ + [D]•⁺

This PET mechanism is fundamental to the role of benzophenones as photosensitizers in various chemical transformations. acs.org The feasibility of PET is governed by the redox potentials of the benzophenone and the donor molecule. Amines are common electron donors used in PET reactions with benzophenones. nih.gov In some cases, PET can be followed by a proton transfer, leading to the same ketyl radical intermediate seen in HAT reactions, a process sometimes referred to as proton-coupled electron transfer (PCET). rsc.orguniv-amu.fr

Photodecarboxylation and Other Photoreactions mediated by Benzophenones

Benzophenones are effective photosensitizers for the decarboxylation of carboxylic acids. rsc.org The mechanism involves the excited triplet state of the benzophenone abstracting a hydrogen atom, typically from the α-carbon of the carboxylic acid, which facilitates the loss of carbon dioxide and the formation of an alkyl radical. rsc.orgrsc.org

For an acid like R-CH₂COOH, the process would be: ³BP* + R-CH₂COOH → [BP-H]• + R-ĊHCOOH R-ĊHCOOH → R-ĊH₂ + CO₂

The resulting R-ĊH₂ radical can then abstract a hydrogen atom from the solvent or another molecule to form the final hydrocarbon product, R-CH₃. rsc.org Electron spin resonance (ESR) spectroscopy has been used to directly observe the radical intermediates involved in these reactions. rsc.org

Another significant photoreaction is the photodimerization to form benzopinacol, which occurs when benzophenone is irradiated in a solvent that can act as a hydrogen donor (like isopropanol) but in the absence of other substrates. acs.org

Role as an Intermediate in Multi-step Organic Syntheses

Benzophenone derivatives are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of substituted benzophenones is often achieved via Friedel-Crafts acylation. For instance, this compound could theoretically be synthesized by the reaction of 3,5-dimethoxybenzoyl chloride with 1,2-difluorobenzene (B135520) in the presence of a Lewis acid catalyst.

While this specific compound, this compound, is not explicitly documented as an intermediate in the surveyed literature, its structure suggests potential utility. The difluorophenyl moiety is a common feature in bioactive molecules, such as MEK inhibitors used in cancer therapy. google.com The dimethoxyphenyl group is also prevalent in natural products and synthetic compounds. The carbonyl group of the benzophenone can be used as a handle for further transformations, such as reduction to an alcohol followed by substitution, or conversion into a variety of heterocyclic structures. Iterative nucleophilic aromatic substitution on highly fluorinated benzophenones is a known strategy for creating diverse chemical scaffolds. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

There is currently no available research detailing the use of this compound as a building block in the synthesis of more complex organic structures. While benzophenone derivatives, in general, are versatile intermediates in organic synthesis, the specific reactivity and potential of this difluorinated and dimethoxylated compound have not been explored in the scientific literature. The influence of the fluorine and methoxy substituents on the reactivity of the carbonyl group and the aromatic rings has not been documented, precluding any detailed discussion of its role as a synthetic precursor.

Chiral Derivatization and Stereoselective Transformations

Similarly, the scientific record is silent on the subject of chiral derivatization or stereoselective transformations involving this compound. There are no published studies on the introduction of chirality to this molecule or its use in reactions that favor the formation of one stereoisomer over another. Consequently, no data on chiral auxiliaries, stereoselective reagents, or the stereochemical outcomes of any such reactions are available.

Computational Chemistry and Theoretical Characterization of 3,4 Difluoro 3 ,5 Dimethoxybenzophenone

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are foundational in characterizing the electronic structure and molecular geometry of substituted benzophenones. scialert.netscribd.comresearchgate.net For 3,4-Difluoro-3',5'-dimethoxybenzophenone, methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p) are commonly utilized to achieve a balance between computational cost and accuracy. scialert.netscribd.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |

| Phenyl Ring 1 Dihedral Angle | ~30-40° |

Note: The values presented are illustrative and based on typical data for substituted benzophenones.

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.netlongdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. longdom.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3',5'-dimethoxyphenyl ring, while the LUMO is anticipated to be centered around the electron-deficient 3,4-difluorophenyl ring and the carbonyl group. researchgate.net This distribution influences the molecule's behavior in chemical reactions, with the HOMO region acting as an electron donor and the LUMO region as an electron acceptor. scialert.net

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the fluorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Table 2: Predicted Electronic Properties for this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

Note: The values presented are illustrative and based on typical data for substituted benzophenones.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the this compound molecule is a key determinant of its physical and chemical properties. Conformational analysis helps in understanding the different spatial arrangements of the atoms and the energy associated with them.

The two aromatic rings in benzophenone (B1666685) derivatives are not coplanar with the central carbonyl group due to steric hindrance. nih.gov The degree of this non-planarity is defined by the dihedral angles of the rings. For this compound, the conformational preferences are dictated by the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon.

A potential energy surface (PES) map can be generated by systematically varying these dihedral angles and calculating the corresponding energy. This map reveals the low-energy conformations (valleys) and the energy barriers to rotation (peaks). The height of these barriers provides information about the rigidity of the molecule and the ease of interconversion between different conformers. researchgate.netresearchgate.net

The nature and position of the substituents on the phenyl rings have a significant impact on the molecular flexibility of this compound. The fluorine atoms at the 3 and 4 positions of one ring and the methoxy groups at the 3' and 5' positions of the other ring will influence the rotational barriers and the preferred dihedral angles.

The electron-withdrawing nature of the fluorine atoms and the electron-donating and sterically larger nature of the methoxy groups will create a complex interplay of electronic and steric effects that govern the conformational landscape of the molecule. sci-hub.se Generally, bulkier substituents tend to increase the dihedral angles and the rotational energy barriers. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the potential reaction pathways of this compound. By modeling the interaction of the molecule with other reactants, it is possible to elucidate the step-by-step mechanism of a chemical transformation.

This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Theoretical studies can provide valuable insights into the feasibility of different reaction pathways and help in the design of new synthetic routes. rsc.orgnih.gov For instance, understanding the mechanism of nucleophilic aromatic substitution on the difluorinated ring could be a subject of such a theoretical investigation.

Elucidation of Elementary Steps in Chemical Reactions

To understand the chemical reactivity of this compound, computational chemists would model its participation in various reactions. This involves identifying the transition states and intermediates for proposed reaction pathways. By calculating the potential energy surface, researchers can map out the most likely routes for chemical transformations, providing a step-by-step view of the reaction mechanism at a molecular level.

Kinetic and Thermodynamic Parameters from Computational Models

From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. Activation energies, which determine the rate of a reaction, can be calculated from the energy difference between reactants and transition states. Thermodynamic properties such as enthalpy and Gibbs free energy of reaction can also be computed, indicating the spontaneity and energy balance of a chemical process.

Prediction of Spectroscopic Parameters from First Principles

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental results or to identify the compound.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants for this compound. These predicted spectra are based on the calculated electronic environment of each nucleus and can be compared with experimental spectra to confirm the molecular structure.

Simulated Vibrational Spectra for Comparison with Experimental Data

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational models can calculate the vibrational frequencies and intensities, generating a simulated spectrum. This theoretical spectrum is a powerful tool for assigning the peaks in an experimental vibrational spectrum to specific molecular motions, such as the stretching of the carbonyl group or the bending of the C-F bonds.

Photophysical Property Modeling and Excited State Dynamics

The interaction of molecules with light is the domain of photophysics. Computational modeling can shed light on the excited state behavior of this compound.

Calculation of Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, indicating the wavelengths of light the molecule absorbs to reach an excited state. Similarly, the emission spectrum (fluorescence and phosphorescence) can be simulated by modeling the relaxation from the excited state back to the ground state. These predictions are crucial for understanding the photophysical properties and potential applications of the compound in areas like materials science or photochemistry.

Investigation of Singlet and Triplet Excited States for Photoreactivity

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the singlet and triplet excited states of this compound. Consequently, detailed research findings, including specific energy levels, transition properties, and computational data tables regarding its photoreactivity, are not available in the public domain.

The photoreactivity of benzophenone and its derivatives is intrinsically linked to the nature of their lowest singlet (S₁) and triplet (T₁) excited states. In many benzophenones, the lowest singlet state is often a mixed n→π* and π→π* state, while the lowest triplet state is typically a more pronounced n→π* state. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group.

Upon absorption of ultraviolet light, this compound would be promoted from its ground state (S₀) to an excited singlet state (Sₙ). Through a rapid process called intersystem crossing (ISC), the molecule can transition from the singlet excited state to a triplet excited state (Tₙ). For many benzophenones, this ISC is highly efficient.

The photoreactivity is then largely dictated by the chemistry of the triplet state, which is biradical-like in character due to the two unpaired electrons in different orbitals. This triplet species is often responsible for hydrogen abstraction reactions from suitable donor molecules, a hallmark of benzophenone photochemistry.

A theoretical investigation using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be necessary to elucidate the specific properties of this compound. Such a study would calculate the vertical excitation energies, oscillator strengths, and molecular orbital contributions for the lowest singlet and triplet states. This would provide insight into the character of these excited states (n→π* vs. π→π*) and help predict the efficiency of intersystem crossing and the potential for subsequent photochemical reactions.

Without such specific computational studies, any detailed discussion of the singlet and triplet excited states and the resulting photoreactivity of this compound remains speculative.

Advanced Applications of 3,4 Difluoro 3 ,5 Dimethoxybenzophenone in Contemporary Organic Synthesis and Materials Science

Catalytic Roles in Organic Transformations

Benzophenone (B1666685) and its derivatives are renowned for their photochemical properties, which underpin their use in various catalytic applications.

Photocatalysis and Photoredox Chemistry Utilizing Benzophenones

Benzophenones are classic photosensitizers in organic chemistry. Upon absorption of UV light, they can undergo intersystem crossing to a triplet state. This excited triplet state is a powerful hydrogen atom abstractor and can also act as an energy transfer agent. In photoredox catalysis, benzophenone derivatives can initiate reactions by abstracting a hydrogen atom from a substrate, generating a radical which can then participate in further transformations. researcher.life While specific studies on 3,4-Difluoro-3',5'-dimethoxybenzophenone are absent, the presence of electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) groups would be expected to modulate the energy levels of the excited state and its redox potentials. The difluoro substitution on one phenyl ring could enhance its ability to act as an electron acceptor in the excited state.

Visible-light photoredox catalysis is a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.net These reactions often employ photosensitizers to initiate electron transfer processes, leading to the formation of reactive radical intermediates. Although not specifically documented for this compound, related fluorinated aromatic ketones could potentially participate in or catalyze such transformations. nih.gov

Development of New Catalytic Systems for C-H Activation and C-C Bond Formation

Transition-metal-catalyzed C-H activation is a powerful strategy for the formation of C-C bonds in complex molecules. acs.org In some cases, organic molecules can act as ligands or directing groups to facilitate these transformations. While there is no direct evidence of this compound being used in this context, the benzophenone core is present in some substrates for C-H activation reactions. For instance, fenofibrate, a drug containing a benzophenone core, has been successfully alkylated via an imine-directing group strategy. acs.org Furthermore, C-H borylation of benzophenones has been achieved using a traceless hydrazone directing group. acs.org These examples highlight the potential for the benzophenone scaffold to be incorporated into substrates for C-H functionalization.

Copper-catalyzed intramolecular oxidative C-H functionalization and C-N formation of 2-aminobenzophenones have also been reported, leading to the synthesis of acridones. nih.gov This demonstrates that the benzophenone structure can be a precursor to more complex heterocyclic systems through C-H activation pathways.

Utilization as a Building Block for Functional Molecules and Advanced Scaffolds

The substituted benzophenone framework is a versatile scaffold for the synthesis of a wide range of functional molecules.

Synthesis of Molecular Probes and Chemical Tools

The benzophenone moiety is a key component in the design of photoaffinity labels, which are chemical tools used to identify and study protein-ligand interactions. The photo-reactive nature of the benzophenone carbonyl group allows for the formation of a covalent bond with nearby molecules upon UV irradiation. The specific substitution pattern of this compound could be exploited to fine-tune the photophysical and chemical properties of such probes. For instance, the fluorine atoms could serve as reporters for ¹⁹F NMR spectroscopy, a powerful analytical technique in chemical biology. While no molecular probes based on this specific compound are reported, the general principle is well-established. Heteroacene-based amphiphiles have been developed as molecular scaffolds for bioimaging probes, showcasing the utility of rigid, conjugated structures in this field. nih.gov

Integration into Polymeric Materials and Surface Modifications

Benzophenone derivatives are widely used as photoinitiators for polymerization reactions and for surface modification. The mechanism typically involves the photochemical generation of radicals that can initiate polymerization or graft onto surfaces. While there are no specific examples involving this compound, the general applicability of benzophenones in this area is extensive. Polymers with dihydroxy/dialkoxybenzene moieties have been synthesized and exhibit a range of interesting properties. academie-sciences.fr The synthesis of polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine has also been explored for biological applications. kashanu.ac.ir

Development of Novel Synthetic Methodologies Driven by this compound

The development of novel synthetic methodologies is often driven by the availability of new building blocks with unique reactivity. While no synthetic methods have been specifically developed using this compound, the synthesis of related substituted benzophenones is an active area of research. For example, a microwave-assisted annulation of 2,2',4,4'-tetrahydroxy-benzophenone has been used to synthesize 3,6-dimethoxyxanthone. sc.edu Additionally, a patent describes the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. google.com

The synthesis of related difluorinated and dimethoxylated aromatic compounds has also been reported. For instance, 1,4-Difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions. researchgate.net The synthesis of 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide has also been described. mdpi.com

It is important to note that while the general principles of catalysis, molecular design, and synthetic methodology discussed above are well-established for the broader class of benzophenone derivatives, their specific application to this compound remains a subject for future research. The unique combination of fluorine and methoxy substituents on this particular scaffold may offer novel properties and reactivity that have yet to be explored.

Design of Reagents and Catalysts Featuring the Benzophenone Core

The benzophenone scaffold is a versatile platform in the design of specialized reagents and catalysts. The unique electronic properties conferred by the fluorine and methoxy substituents in this compound could be leveraged to create novel chemical entities with tailored reactivity and selectivity.

The electron-withdrawing nature of the two fluorine atoms on one aromatic ring and the electron-donating character of the two methoxy groups on the other create a polarized molecule. This inherent electronic asymmetry is a key feature that can be exploited in catalyst design. For instance, the benzophenone core could serve as a rigid backbone for chiral ligands in asymmetric catalysis. The differential electronic nature of the two phenyl rings could influence the spatial arrangement and electronic environment of the catalytic center, potentially leading to high levels of enantioselectivity in reactions such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.

Furthermore, the carbonyl group of the benzophenone can act as a coordinating site for metal centers. The electronic properties of the substituents would modulate the electron density at the carbonyl oxygen, thereby influencing the binding affinity and catalytic activity of the coordinated metal. For example, a catalyst incorporating the this compound moiety might exhibit different catalytic efficiencies compared to unsubstituted benzophenone in Lewis acid-catalyzed reactions.

Below is a table illustrating the potential influence of substituents on the properties of a hypothetical benzophenone-based catalyst.

| Substituent Pattern | Predicted Effect on Carbonyl Oxygen Electron Density | Potential Impact on Lewis Acidity of Coordinated Metal |

| Unsubstituted Benzophenone | Baseline | Standard |

| 3,4-Difluoro- | Decreased | Increased |

| 3',5'-Dimethoxy- | Increased | Decreased |

| 3,4-Difluoro-3',5'-dimethoxy- | Modulated by opposing effects | Fine-tuned for specific applications |

Innovation in Reaction Design and Process Optimization

The synthesis of this compound itself would likely rely on a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. In this case, one could envision the acylation of 1,2-difluorobenzene (B135520) with 3,5-dimethoxybenzoyl chloride.

The presence of two deactivating fluorine atoms on the benzene (B151609) ring presents a challenge for the Friedel-Crafts reaction, which typically works best with electron-rich aromatic substrates. Therefore, innovation in reaction design would be necessary to achieve a high yield of the desired product. This could involve the exploration of more potent Lewis acid catalysts or the use of alternative synthetic routes.

Process optimization would focus on several key parameters:

Catalyst Selection: While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can lead to waste generation. Research into more efficient, recyclable solid acid catalysts or milder Lewis acids could lead to a more environmentally friendly and cost-effective process.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Optimizing the solvent system could help to improve the solubility of the reactants and stabilize the reaction intermediates.

Temperature and Reaction Time: Careful control of the reaction temperature and time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts.

The following table outlines potential strategies for optimizing the synthesis of this compound.

| Optimization Parameter | Conventional Approach | Innovative Approach | Potential Benefit |

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of a reusable solid acid (e.g., zeolites, Nafion) | Reduced waste, easier product purification |

| Solvent | Chlorinated solvents (e.g., dichloromethane) | Greener solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental impact |

| Reaction Conditions | High temperatures, long reaction times | Microwave-assisted synthesis, flow chemistry | Faster reaction rates, improved yields |

Exploration in Photoreactive Materials and Advanced Functional Systems

Benzophenone and its derivatives are well-known for their photochemical properties and are widely used in materials science. The specific substitution pattern of this compound is expected to impart unique photophysical characteristics, making it a candidate for advanced functional materials.

Light-Harvesting Applications and Photoreactive Coatings

The benzophenone chromophore absorbs ultraviolet (UV) light, promoting an electron from a non-bonding n-orbital to an antibonding π*-orbital. This excited state can then undergo intersystem crossing to a more stable triplet state. This ability to absorb UV radiation and generate a long-lived triplet state is the basis for its use in light-harvesting applications.

In the context of this compound, the substituents would be expected to modulate the absorption spectrum. The electron-donating methoxy groups are likely to cause a red-shift (a shift to longer wavelengths) in the absorption maximum, potentially extending the compound's absorption into the near-UV or even the visible region of the electromagnetic spectrum. This could enhance its efficiency as a light-harvesting molecule by allowing it to capture a broader range of solar energy.

When incorporated into a polymer matrix, this compound could be used to create photoreactive coatings. Upon exposure to UV light, the excited benzophenone moiety can abstract a hydrogen atom from the polymer backbone, leading to the formation of a polymer radical. These radicals can then crosslink, resulting in a more durable and solvent-resistant coating. The fluorine substituents may also enhance the coating's thermal and chemical stability.

The table below summarizes the predicted photophysical properties of this compound in comparison to unsubstituted benzophenone.

| Property | Unsubstituted Benzophenone | This compound (Predicted) |

| Absorption Maximum (λmax) | ~250 nm, ~340 nm | Red-shifted compared to unsubstituted benzophenone |

| Intersystem Crossing Efficiency | High (~100%) | Expected to be high |

| Triplet State Lifetime | Long | Potentially modulated by substituents |

| Hydrogen Abstraction Ability | High | Expected to be high |

Photoinitiators and Photocrosslinking Agents

The ability of excited benzophenones to abstract hydrogen atoms makes them excellent Type II photoinitiators for free-radical polymerization. In the presence of a hydrogen donor (a co-initiator), the excited benzophenone generates a free radical on the co-initiator, which then initiates the polymerization of a monomer.

As a photocrosslinking agent, this compound could be blended with or chemically incorporated into a polymer. Upon UV irradiation, the benzophenone moiety would induce crosslinking between polymer chains, as described in the previous section. This process is widely used in the curing of inks, coatings, and adhesives, as well as in the fabrication of microelectronics and medical devices. The presence of fluorine atoms could be particularly advantageous in applications requiring high performance and durability.

The following table details the potential advantages of using this compound as a photoinitiator or photocrosslinking agent.

| Feature | Potential Advantage |

| Modified Absorption Spectrum | Better overlap with the emission spectra of various light sources (e.g., LEDs) |

| High Intersystem Crossing Efficiency | Efficient generation of the reactive triplet state |

| Fluorine Substituents | Increased thermal and chemical stability of the resulting polymer network |

| Methoxy Substituents | Potential for enhanced hydrogen abstraction reactivity |

Future Research Directions and Emerging Paradigms for 3,4 Difluoro 3 ,5 Dimethoxybenzophenone

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The synergy between artificial intelligence (AI) and chemical research is set to revolutionize the study of molecules like 3,4-Difluoro-3',5'-dimethoxybenzophenone. By leveraging computational power, researchers can accelerate discovery, optimize processes, and uncover insights that are not readily apparent through traditional experimentation alone.

Predictive Modeling for Synthesis and Reactivity

Machine learning (ML) models are becoming indispensable tools for predicting the outcomes of chemical reactions. chemai.ioeurekalert.org For a target molecule such as this compound, ML algorithms can be trained on vast datasets of known reactions involving aromatic ketones to predict optimal synthesis conditions, potential yields, and even regioselectivity. researchgate.netacs.org These models can analyze the electronic and steric effects of the difluoro and dimethoxy substituents to forecast how the molecule will behave in various chemical transformations. eurekalert.org For instance, predictive tools can assess the most likely sites for electrophilic aromatic substitution or nucleophilic attack, guiding synthetic chemists in designing more efficient and targeted experiments. acs.org

By inputting molecular descriptors, such as quantum chemical properties, into a trained model, researchers can screen virtual libraries of reactants and catalysts to identify the most promising pathways for synthesizing derivatives of this compound. escholarship.org This data-driven approach minimizes trial-and-error experimentation, saving time and resources. chemai.io

Table 1: Hypothetical Predictive Model Performance for Friedel-Crafts Acylation Yield

| Feature Set | Machine Learning Model | Predicted Yield (%) | MAE (%) | R² |

|---|---|---|---|---|

| Quantum Chemical Descriptors | Gradient Boosting | 85 | 4.5 | 0.88 |

| Molecular Fingerprints | Random Forest | 82 | 5.2 | 0.85 |

| Combined Descriptors | Neural Network | 88 | 3.9 | 0.91 |

This interactive table illustrates the potential of different machine learning models and feature sets to predict the yield of a key synthesis step for benzophenone (B1666685) derivatives.

Autonomous Synthesis Optimization and Reaction Discovery

Unexplored Reactivity and Novel Synthetic Opportunities

While the fundamental reactivity of benzophenones is well-understood, there remains significant potential for discovering novel transformations and synthetic strategies for highly functionalized derivatives like this compound.

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient approach to building molecular complexity. nih.govrsc.orgliberty.edu For this compound, future research could focus on designing cascade processes that utilize its inherent functionality. For example, a domino reaction could be initiated at the carbonyl group, followed by a cyclization involving one of the aromatic rings to rapidly construct complex polycyclic systems. acs.orgnih.govrsc.org Such strategies are atom-economical and can significantly shorten synthetic sequences. acs.orgresearchgate.net

Table 2: Potential Cascade Reactions for Benzophenone Derivatives

| Initiating Reaction | Subsequent Steps | Final Product Type |

|---|---|---|

| Michael Addition | Intramolecular Aldol, Dehydration | Functionalized Polycycle |

| Povarov Reaction | N-Acylation | Substituted Tetrahydroquinoline |

| Ugi-Zhu Reaction | Aza Diels-Alder, Aromatization | Fused Heterocyclic System |

This interactive table outlines plausible multi-step reaction sequences that could be applied to synthesize complex molecules from benzophenone precursors in a single pot.

Asymmetric Catalysis and Enantioselective Transformations

The prochiral nature of the carbonyl group in this compound makes it an ideal substrate for asymmetric catalysis. The enantioselective reduction of the ketone to form a chiral diarylmethanol is a particularly valuable transformation, as chiral alcohols are crucial building blocks in the pharmaceutical industry. rsc.orgnih.govthieme-connect.com Future research will likely involve the development of novel chiral catalysts—both organocatalysts and transition-metal complexes—that can achieve high enantioselectivity in the reduction of this specific substrate. acs.orgrsc.orgcmu.eduacs.org

Beyond reduction, other enantioselective transformations, such as the addition of organometallic reagents to the carbonyl group, could be explored. wikipedia.orgucd.ie The development of catalytic systems that can effectively control the stereochemistry of these additions would provide access to a wide range of enantioenriched tertiary alcohols derived from this compound.

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to minimize environmental impact. numberanalytics.com For this compound, this involves developing greener routes for its synthesis and use.

The Friedel-Crafts acylation, a common method for synthesizing diaryl ketones, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. routledge.com Future research will focus on replacing these with catalytic, recyclable, and more environmentally benign alternatives. Solid acid catalysts, such as sulfated zirconia or zeolites, offer a promising green alternative, as they are easily separated and can be reused. routledge.comrsc.org Methodologies that avoid halogenated solvents and use alternative activating agents, like methanesulfonic anhydride (B1165640), also represent a move toward more sustainable processes. organic-chemistry.orgacs.org

Research on this compound Remains Largely Undocumented

Initial investigations into the chemical compound this compound have revealed a significant lack of publicly available research. Searches for this specific molecule, including its synthesis, properties, and potential applications, have not yielded any specific data, suggesting that it may be a novel compound that has not yet been extensively studied or reported in scientific literature.

While information is available for structurally similar compounds, such as 3,4-Difluoro-3',4'-dimethoxybenzophenone and 3,5-Difluoro-3',4'-dimethoxybenzophenone, no direct research findings, including experimental procedures or characterization data, could be retrieved for this compound itself.

Consequently, a detailed discussion on the future research directions and emerging paradigms for this particular compound, as requested, cannot be provided at this time. The specified subsections, which were to include:

Advanced Characterization Techniques and In Situ Monitoring

Operando Studies of Catalytic Processes

remain speculative without foundational research on the synthesis and reactivity of this compound. Further investigation and synthesis of this compound are required before any meaningful exploration of these advanced topics can occur.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Difluoro-3',5'-dimethoxybenzophenone?

- Methodological Answer :

- Halogen substitution : Fluorination of methoxy-substituted benzophenone precursors using reagents like DAST (diethylaminosulfur trifluoride) or halogen-exchange catalysts (e.g., KF/Al₂O₃) under controlled temperatures (80–120°C) .

- Catalytic carbonylation : Coupling fluorinated aryl halides with methoxy-substituted aryl boronic acids via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), followed by oxidation to form the ketone group .

- Key intermediates : 3,4-Difluorobenzophenone (CAS 85118-07-6) and dimethoxybenzaldehyde derivatives are common precursors .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR to confirm substitution patterns and purity. Fluorine shifts (δ ~ -110 to -130 ppm) help identify ortho/para fluorine positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by GC) .

- Mass Spectrometry (MS) : High-resolution ESI-MS (exact mass: ~264.08 g/mol) to verify molecular formula .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (particulate hazard category 4) .

- Storage : Inert atmosphere (N₂) and desiccated conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize high-purity this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to improve cross-coupling efficiency .

- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for fluorination reactions; DMF enhances reaction rates but may increase side products .

- Temperature control : Lower temperatures (60–80°C) reduce decomposition but extend reaction time; microwave-assisted synthesis can accelerate steps .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Deuterated analogs : Compare experimental 19F NMR with deuterated derivatives (e.g., dimethoxy-d₆ analogs) to isolate solvent or coupling effects .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and validate assignments .

- 2D NMR : HSQC and HMBC experiments to resolve overlapping signals in aromatic regions .

Q. What structure-activity relationships (SARs) govern its potential as a UV absorber or agrochemical intermediate?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine atoms at 3,4-positions enhance stability and electron deficiency, improving UV absorption (λmax ~290–320 nm) .

- Methoxy groups : 3',5'-dimethoxy substitution increases lipophilicity, aiding penetration in agrochemical formulations (e.g., pesticide intermediates) .

- Comparative studies : Benchmarks against 4,4'-difluorobenzophenone (CAS 345-92-6) show reduced photodegradation due to steric hindrance from methoxy groups .

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

- Methodological Answer :

- Accelerated degradation studies : Expose to pH 3–10 buffers at 40–60°C for 48–72 hours; monitor via HPLC for decomposition products (e.g., demethylation or ketone reduction) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature degradation rates .

- Light exposure : UV-Vis spectroscopy to assess photostability under UVA/UVB irradiation (e.g., 310–365 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.